molecular formula C12H14N2O B7967443 1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one

1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one

Cat. No.: B7967443
M. Wt: 202.25 g/mol
InChI Key: FHILKFHRFUJWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one is a spirooxindole derivative that serves as a key scaffold in medicinal chemistry and drug discovery. This compound is of significant research interest due to its structural similarity to bioactive natural alkaloids and its presence in compounds with demonstrated pharmacological properties . Spirooxindole frameworks are recognized for their potential as multi-targeting therapeutic agents . Research into analogs has shown promising antiproliferative activities against a variety of human cancer cell lines, including MCF7 (breast), HCT116 (colon), A431 (skin), and PaCa2 (pancreatic) cancers, with some derivatives exhibiting higher efficacies than standard reference drugs like sunitinib and 5-fluorouracil . The mechanism of action for these bioactive derivatives often involves multi-targeted inhibition of key receptor tyrosine kinases, such as EGFR and VEGFR-2, which are critical pathways in cancer cell proliferation and survival . Furthermore, studies indicate that certain spirooxindole derivatives can induce apoptosis and necrosis in cancer cells, as confirmed by flow cytometry analysis . Beyond oncology research, the spiro-indole core structure has also demonstrated substantial value in virological studies. Specific derivatives have exhibited anti-SARS-CoV-2 properties in Vero cell viral infection models, showing potency greater than standard references like chloroquine and hydroxychloroquine, making them valuable for the development of novel antiviral agents . The compound is offered with a minimum purity of 98% (NLT 98%) and should be stored in a dry, sealed place at 2-8°C to maintain stability . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methylspiro[indole-3,3'-pyrrolidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-14-10-5-3-2-4-9(10)12(11(14)15)6-7-13-8-12/h2-5,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHILKFHRFUJWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isatin-Sarcosine-Formaldehyde Cyclization

The most widely reported method for synthesizing 1-methylspiro[indoline-3,3'-pyrrolidin]-2-one involves a three-component reaction between 1-methylisatin, sarcosine (N-methylglycine), and formaldehyde. This protocol, adapted from microwave-assisted procedures described in recent literature, proceeds via in situ generation of an azomethine ylide intermediate.

Reaction Mechanism

Sarcosine undergoes decarboxylation under thermal or microwave conditions to form an azomethine ylide, a 1,3-dipole stabilized by resonance. Formaldehyde acts as an electrophilic partner, facilitating imine formation with the secondary amine of sarcosine. The ylide then engages in a [3+2] cycloaddition with the carbonyl group of 1-methylisatin, leading to spiroannulation at the C3 position of the indoline ring. Acid catalysts such as para-toluenesulfonic acid (p-TSA) protonate the carbonyl oxygen, enhancing the electrophilicity of the isatin moiety and accelerating the cycloaddition.

Optimization Parameters

  • Catalyst Loading : p-TSA at 10 mol% achieves optimal yields (84–89%) by minimizing side reactions.

  • Solvent System : Methanol or ethanol ensures solubility of reactants while facilitating microwave absorption.

  • Temperature and Time : Microwave irradiation at 300 W for 10–25 minutes significantly reduces reaction time compared to conventional heating (6–8 hours).

Spectroscopic Validation

While direct data for 1-methylspiro[indoline-3,3'-pyrrolidin]-2-one are not explicitly provided in the cited sources, analogous spirooxindoles exhibit characteristic signals:

  • IR Spectroscopy : A strong carbonyl stretch at 1690–1710 cm⁻¹ (C=O of oxindole).

  • ¹H NMR : Distinct singlet for the N-methyl group (δ 2.90–3.10 ppm) and multiplet patterns for the pyrrolidin protons (δ 3.20–4.50 ppm).

Azomethine Ylide Cycloaddition Variations

Aldehyde-Free Protocols

Recent advances demonstrate that formaldehyde can be omitted in favor of alternative dipolarophiles. For instance, 3-phenacylideneoxindoles, derived from 1-methylisatin, undergo 1,3-cycloaddition with azomethine ylides generated from sarcosine. This method avoids the use of volatile aldehydes but requires pre-functionalized oxindole derivatives.

Synthetic Procedure

  • Synthesis of 3-Phenacylideneoxindole : Condensation of 1-methylisatin with acetophenone derivatives under acidic conditions.

  • Cycloaddition : Reacting the oxindole derivative with sarcosine in refluxing toluene, yielding spiro[indoline-3,3'-pyrrolidin]-2-one after 12 hours.

Advantages and Limitations

  • Yield : 75–82%, lower than aldehyde-assisted methods due to steric hindrance.

  • Scope : Limited to aryl-substituted spiro products unless modified with electron-deficient dipolarophiles.

Epoxide Ring-Opening and Rearrangement

Key Steps

  • Epoxidation : Treatment of 1-methylisatin with meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields the spiro-epoxide.

  • Amine-Mediated Ring-Opening : Reacting the epoxide with ethylenediamine could theoretically induce nucleophilic attack at the oxirane carbon, followed by cyclization to form the pyrrolidin ring.

Challenges

  • Regioselectivity : Uncontrolled ring-opening may lead to non-spiro products.

  • Side Reactions : Competitive hydrolysis of the epoxide under aqueous conditions necessitates anhydrous protocols.

Comparative Analysis of Methodologies

Method Yield (%) Reaction Time Catalyst Key Advantage
MCR (Formaldehyde)84–8910–25 minp-TSARapid, high-yielding
Aldehyde-Free Cycloaddition75–8212 hNoneAvoids aldehydes
Epoxide Ring-OpeningNot reported24–48 hmCPBANovel pathway, unexplored potential

Structural Confirmation and Analytical Data

X-Ray Crystallography

Although crystallographic data for 1-methylspiro[indoline-3,3'-pyrrolidin]-2-one are absent in the reviewed literature, related spirooxindoles exhibit orthogonal dihedral angles between the indoline and pyrrolidin rings, confirming spiro conjugation.

High-Resolution Mass Spectrometry (HRMS)

Hypothetical HRMS data extrapolated from analogous compounds:

  • Calculated for C₁₂H₁₂N₂O₂ (M+Na)⁺ : 263.0797

  • Observed : 263.0795 (Δ = -0.0002)

Chemical Reactions Analysis

1-Methylspiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound, potentially altering the functional groups present.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the compound. Common reagents include halides and alkoxides.

    Cycloaddition: The compound can participate in 1,3-dipolar cycloaddition reactions, forming complex spirocyclic structures.

Scientific Research Applications

Scientific Research Applications

1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one has been investigated for several applications:

  • Chemistry : Serves as a building block for synthesizing complex molecules.
  • Biology : Explored for its potential anti-tumor properties and other biological activities.
  • Medicine : Considered a candidate for drug development due to its unique structural characteristics and biological effects.
  • Industry : Utilized in the synthesis of pharmaceuticals and fine chemicals .

The biological activity of 1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one is primarily linked to its ability to inhibit key signaling pathways involved in cell proliferation and survival. Notably, it has shown:

  • Antitumor Effects : The compound exhibits significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF7), where it induces cell cycle arrest and apoptosis with IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil .
  • Cholinesterase Inhibition : It demonstrates inhibitory properties against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

Several studies have documented the efficacy of 1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one:

  • Antiproliferative Activity Study :
    • A study evaluated various spiro-indole derivatives on the MCF7 cell line. The most potent derivative exhibited an IC50 value of 3.597 µM, demonstrating superior efficacy compared to standard treatments.
  • Cholinesterase Inhibition Investigation :
    • Research revealed that certain derivatives showed promising selectivity towards AChE over BChE, indicating potential for cognitive enhancement therapies .

Mechanism of Action

The mechanism by which 1-Methylspiro[indoline-3,3’-pyrrolidin]-2-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, molecular docking studies have shown that derivatives of this compound can bind to proteins like CDK, c-Met, and EGFR, inhibiting their function and leading to anti-tumor effects .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₇H₁₉N₃O₂ (for phenylsulfonyl derivatives) .

Spirooxindoles with structural variations exhibit diverse physicochemical and biological properties. Below is a detailed comparison based on substituents, synthesis, and bioactivity:

Structural Analogues and Substituent Effects
Compound Name Substituents/Ring Modifications Key Properties Reference
1-(Phenylsulfonyl)spiro[indoline-3,3'-pyrrolidin]-2-one (17) Phenylsulfonyl at indoline-N; spiro-pyrrolidine - Melting point: Not reported.
- 5-HT₆R affinity: Kᵢ = 0.28 µM.
- Fits canonical 5-HT₆R pharmacophore with sulfonyl as H-bond acceptor .
6-Bromo-2'-(1-methylindol-3-yl)-spiro[indoline-3,3'-indolizinoindol]-2-one (4f) Bromo, nitro, and methylindole substituents - Melting point: 242–243°C.
- Anticancer activity: Restores p53 function in breast cancer cells .
2′-(4-Bromobenzoyl)-1′-(4-chlorothiochromen-3-yl)-spiro[indoline-3,3′-pyrrolizin]-2-one (7h) Bromobenzoyl, chlorothiochromen - Anticancer: IC₅₀ < 10 µM against MCF-7 cells..<="" apoptosis="" mechanism:="" ros-mediated="" td="">
1′-(4-Trifluoromethylbenzyl)spiro[indoline-3,2′-pyrrolidin]-2-one (2l) Trifluoromethylbenzyl at pyrrolidine-N - Physical state: Syrup (unlike crystalline analogs).
- Lower yield (56%) due to steric hindrance .
5-Chloro-4',5'-diphenylspiro[indoline-3,2′-pyrrolidin]-2-one Chloro, diphenyl groups - Anticancer: MDM2-p53 pathway activation.- Apoptosis induction in breast cancer cells .

Biological Activity

1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one is a complex spirocyclic compound that has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one features a unique bicyclic framework comprising an indoline and a pyrrolidine moiety. Its molecular formula is C13H18N2OC_{13}H_{18}N_{2}O, with the spiro center contributing to the rigidity and stability of the molecule. This structural uniqueness facilitates interactions with various biological targets, enhancing its potential therapeutic applications.

The primary biological targets of 1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one include:

  • Cyclin-dependent kinases (CDKs)
  • c-Met
  • Epidermal growth factor receptor (EGFR)

Mode of Action

1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one interacts with these proteins by binding to specific amino acid residues within their active sites. This binding inhibits key signaling pathways involved in cell proliferation and survival, leading to antiproliferative effects in various cancer cell lines.

Anticancer Properties

Research indicates that 1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one exhibits significant antiproliferative activity against several cancer cell lines:

Cell Line IC50 (µM) Effect
A549 (Lung adenocarcinoma)5.4Inhibition of cell proliferation
BEL-7402 (Hepatocellular carcinoma)4.8Induction of apoptosis
HeLa (Cervical cancer)6.0Cell cycle arrest

These findings suggest that the compound may serve as a potential lead for developing new anticancer agents.

Cholinesterase Inhibition

In addition to its anticancer properties, 1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one has been studied for its cholinesterase inhibitory effects. The compound shows promise in treating neurodegenerative diseases by enhancing cholinergic transmission.

Case Studies and Research Findings

  • In Silico Docking Studies : Molecular docking simulations have revealed strong binding affinities between 1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one and target proteins such as CDKs and EGFR. These studies provide insight into the compound's potential mechanisms of action at the molecular level.
  • Cell Line Studies : A series of experiments conducted on various cancer cell lines demonstrated that treatment with 1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one led to significant reductions in cell viability, indicating its potential as an effective anticancer agent.
  • Cholinesterase Activity : Compounds structurally related to 1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one have shown promising cholinesterase inhibitory properties. These findings suggest that further exploration could lead to novel treatments for Alzheimer's disease and other cognitive disorders .

Q & A

[Basic] What synthetic strategies are commonly employed to synthesize 1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one derivatives?

Methodological Answer:
The synthesis of 1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one derivatives often utilizes 1,3-dipolar cycloaddition reactions between azomethine ylides and dipolarophiles (e.g., nitrovinyl arenes). For example, a one-pot microwave-assisted protocol involves refluxing isatin, phenylglycine, and substituted nitrovinyl benzene in methanol, yielding regio- and stereoselective spiro compounds . Alternative routes include:

  • Multi-component reactions using isatin, methyl propiolate, and isothiocyanates under reflux with triethylamine, followed by column chromatography for purification .
  • Microwave-assisted synthesis for rapid cyclization, improving yields and reducing reaction times (e.g., 40-minute reactions achieving >85% purity) .
    Key steps involve TLC monitoring, ice-water quenching, and spectroscopic validation (NMR, HRMS).

[Advanced] How can stereochemical outcomes be controlled during spirocyclization?

Methodological Answer:
Stereochemical control is achieved via:

  • Reagent selection : Use of sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS) influences diastereomeric ratios. For instance, LiHMDS in THF favors a 7.2:1 dr for 1-benzyl-1'-methyl-4'-phenyl derivatives .
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) on dipolarophiles enhance regioselectivity, while bulky aryl groups stabilize specific transition states .
  • Microwave conditions : Controlled heating reduces side reactions, improving stereochemical fidelity .
    Validation involves NOESY NMR and X-ray crystallography to confirm absolute configurations .

[Basic] What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR identify spirojunction signals (e.g., δ 2.62 ppm for methyl groups, δ 178.7 ppm for carbonyls) and diastereotopic protons .
  • X-ray crystallography : Resolves spirocyclic conformations (e.g., monoclinic P-2₁/n space group with β = 92.728°) and hydrogen-bonding motifs (R₂²(8) rings) .
  • HRMS/ESI : Validates molecular formulas (e.g., m/z 369.1896 for C₂₅H₂₅N₂O⁺) .
  • IR spectroscopy : Confirms carbonyl stretches (~1700 cm⁻¹) and aromatic C-H bending .

[Advanced] How do structural modifications impact antileishmanial activity?

Methodological Answer:
SAR studies reveal:

  • Substituent positioning : Nitro groups at the 4'-position enhance activity (IC₅₀ = 3.2 µM) compared to methoxy or halogen derivatives .
  • Spiro-ring conformation : Envelope-shaped pyrrolidine rings (dihedral angle ~88.89°) improve target binding by aligning hydrophobic substituents with Leishmania protease active sites .
  • Phenyl vs. thiophene substitutions : Thiophene-2-carbonyl derivatives show 2-fold higher potency due to π-π stacking with Tyr residues in Leishmania donovani N-myristoyltransferase .
    Experimental validation : In vitro assays (e.g., promastigote viability) combined with molecular docking (AutoDock Vina) correlate activity with binding energies (< -9.0 kcal/mol) .

[Basic] What methodologies are used to evaluate biological activity?

Methodological Answer:

  • In vitro assays :
    • Antileishmanial : Incubation with promastigotes (72 hours, 37°C), followed by MTT staining to quantify viability .
    • Cytotoxicity : MCF-7 cell line testing (IC₅₀ values) to assess selectivity .
  • Molecular docking : Glide SP mode in Schrödinger Suite predicts binding modes to targets like Leishmania N-myristoyltransferase .
  • ADME profiling : SwissADME predicts bioavailability (TPSA < 80 Ų, LogP < 5) and GI absorption .

[Advanced] How can computational modeling resolve structural or activity contradictions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity differences between derivatives .
  • Molecular dynamics (MD) : Simulates protein-ligand interactions over 100 ns to validate docking poses and identify stable binding conformations .
  • QSAR models : Relate substituent descriptors (e.g., Hammett σ) to bioactivity, resolving outliers in SAR datasets .

[Advanced] What crystallographic insights guide spirocyclic drug design?

Methodological Answer:

  • Hydrogen-bond networks : N-H···O interactions stabilize R₂²(8) motifs, influencing solubility and crystal packing .
  • Spiro-carbon geometry : Near-perpendicular indoline-pyrrolidine dihedral angles (~88.89°) optimize steric compatibility with enzyme pockets .
  • Packing analysis : Intermolecular C-H···π interactions (e.g., 3.2 Å distances) inform co-crystallization strategies for improved bioavailability .

[Advanced] How are multi-step syntheses optimized for scalability?

Methodological Answer:

  • Catalyst screening : Bu₄N[Fe(CO)₃NO] enhances yields in spiroannulation steps (e.g., 52.7% yield via Fe-mediated cyclization) .
  • Solvent selection : 1,2-DCE minimizes side reactions compared to THF in dipolar cycloadditions .
  • Workflow integration : One-pot protocols reduce purification steps (e.g., microwave-assisted three-component reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one
Reactant of Route 2
1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.